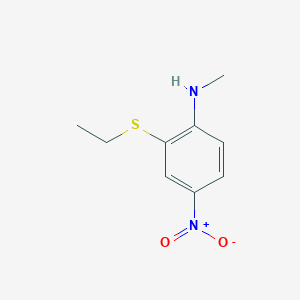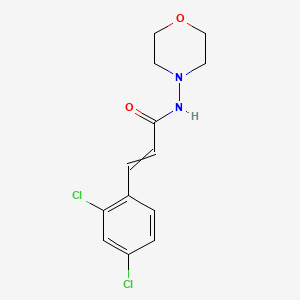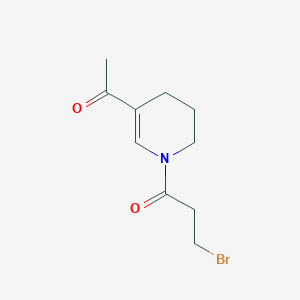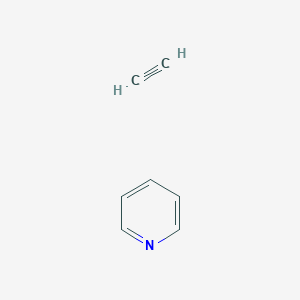
Benzenamine, 2-(ethylthio)-N-methyl-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with an ethylthio group, a nitro group, and a methylated amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- typically involves multiple steps. One common method starts with the nitration of benzenamine to introduce the nitro group. This is followed by the introduction of the ethylthio group through a substitution reaction. Finally, the methylation of the amine group is achieved using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2-ethyl-: Similar structure but lacks the nitro and ethylthio groups.
Benzenamine, 4-nitro-: Similar structure but lacks the ethylthio and methyl groups.
Benzenamine, N-methyl-: Similar structure but lacks the nitro and ethylthio groups.
Uniqueness
Benzenamine, 2-(ethylthio)-N-methyl-4-nitro- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
827026-22-2 |
|---|---|
Formule moléculaire |
C9H12N2O2S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2-ethylsulfanyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2S/c1-3-14-9-6-7(11(12)13)4-5-8(9)10-2/h4-6,10H,3H2,1-2H3 |
Clé InChI |
PGGINKKEJXICFN-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=CC(=C1)[N+](=O)[O-])NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14223063.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)



![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
